Product packaging for Ethyl isonicotinoylacetate(Cat. No.:CAS No. 26377-17-3)

Ethyl isonicotinoylacetate

Cat. No.: B1333634
CAS No.: 26377-17-3
M. Wt: 193.2 g/mol
InChI Key: PCJNYGPKMQQCPX-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Ethyl Isonicotinoylacetate

The existence of this compound has been documented in chemical literature for over a century, with early references dating back to 1901 in a publication by Pinner. prepchem.com Initial research primarily focused on its synthesis and basic characterization. A common preparative method involves the Claisen condensation of ethyl isonicotinate (B8489971) with ethyl acetate (B1210297) in the presence of a strong base like sodium ethoxide. prepchem.com

Over the decades, research has evolved from fundamental synthesis to exploring its vast potential as a precursor in complex molecular constructions. The 20th century saw its gradual integration into the synthesis of more elaborate molecules, but it is in recent years that its application has significantly broadened, driven by advancements in synthetic methodologies and a deeper understanding of its reactivity. Researchers have developed various means to prepare this intermediate, highlighting its established role in synthetic chemistry. prepchem.com

Significance of this compound as a Research Compound

This compound is recognized as a valuable and versatile compound across several branches of chemical science. chemimpex.com Its utility stems from its stability, reactivity, and its capacity to serve as a scaffold for constructing more complex molecular frameworks. chemimpex.com

In organic synthesis, this compound is a key intermediate and building block. chemimpex.com Its dicarbonyl moiety allows for a wide range of chemical transformations. It is frequently used in the synthesis of heterocyclic compounds, which are central to many areas of chemistry. For instance, it reacts with hydrazine (B178648) derivatives to form pyrazole (B372694) compounds, which are important targets in medicinal and coordination chemistry. researchgate.net

The compound is also utilized in multicomponent reactions and cycloaddition reactions. A notable example is the [3+2] cycloaddition reaction with C60 fullerene to create novel porphyrin-fullerene dyads, which have applications in materials science. nih.gov Furthermore, it serves as a precursor for synthesizing 1,2,8-triazaspiro[4.5]decane derivatives through spirocyclization reactions. osi.lv Its ability to participate in reactions like the Michael addition, as seen in its reaction with methyl vinyl ketone to yield ethyl 2-(isonicotinoyl)-5-oxohexanoate, further demonstrates its synthetic versatility. prepchem.com

The significance of this compound in medicinal chemistry is substantial, where it functions as a crucial intermediate in the synthesis of various bioactive molecules and pharmaceuticals. chemimpex.com It is particularly noted for its role in the development of anti-tuberculosis agents. chemimpex.comguidechem.com The isonicotinoyl group is a key feature of isoniazid (B1672263), a first-line medication against tuberculosis, and this compound provides a convenient starting point for creating derivatives with potential antitubercular activity. ontosight.ai

Beyond tuberculosis, researchers utilize this compound to explore new drug candidates for a range of conditions, including neurological disorders. chemimpex.comchemimpex.com The structure of this compound allows for modifications to synthesize derivatives that are screened for various pharmacological activities, such as antimicrobial, anti-inflammatory, antiviral, and anticancer properties. researchgate.netchemimpex.comontosight.ai Its derivatives, like pyrazoles, are known to exhibit antianxiety, antipyretic, and analgesic properties. researchgate.net

In the field of agrochemical research, this compound and its derivatives show considerable potential. chemimpex.com The compound is explored for the development of new agrochemicals, including pesticides and plant growth regulators, aimed at improving crop yields and pest resistance. chemimpex.comguidechem.com For example, pyrazole derivatives synthesized from this precursor have been applied as fungicides, pesticides, and insecticides. researchgate.net While not a direct application, the use of ethyl acetate as a solvent in pesticide formulations and for the extraction of pesticide residues for analysis highlights the relevance of this class of compounds in agriculture. slchemtech.com The structural motif is also found in commercial herbicides like pyraflufen-ethyl, which acts by inhibiting the protoporphyrinogen (B1215707) oxidase enzyme in plants. nih.gov

The application of this compound extends into material science, where its unique structure is harnessed to create advanced materials with enhanced properties. chemimpex.com It can be incorporated into polymer matrices to improve characteristics such as thermal stability and mechanical strength. chemimpex.comchemimpex.com A significant area of research involves its use in synthesizing functionalized C60 fullerene derivatives. nih.gov Through cycloaddition reactions, this compound has been used to create pyridyl-containing dihydrofuran-fused C60 derivatives. nih.govacs.org These novel materials, including porphyrin-fullerene dyads, are being investigated for their photo-physical properties and potential applications in areas like photoinduced hydrogen evolution. nih.gov

Current Research Landscape and Future Directions for this compound Studies

The current research landscape for this compound is dynamic and expanding. Ongoing studies continue to uncover new synthetic routes and applications. A major focus remains on medicinal chemistry, with efforts directed at synthesizing novel derivatives and evaluating their therapeutic potential against a wide spectrum of diseases. ontosight.ai The development of new antimicrobial and anticancer agents is a particularly active area. chemimpex.comontosight.ai

Future research is expected to move towards more sustainable and green chemistry approaches for its synthesis and application. patsnap.com The exploration of its role in creating functional materials, particularly for electronics and renewable energy, is a promising frontier. nih.gov As analytical techniques become more sophisticated, a deeper understanding of the reaction mechanisms involving this compound will likely lead to the design of more efficient and selective synthetic transformations, further solidifying its importance as a cornerstone of modern chemical research.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 26377-17-3 chemicalbook.com
Molecular Formula C₁₀H₁₁NO₃ chemicalbook.com
Molecular Weight 193.20 g/mol chemicalbook.com
Appearance White to Brown-Yellow Crystalline Powder chemimpex.comfishersci.pt
Melting Point 53-60 °C chemimpex.comchemicalbook.com
IUPAC Name ethyl 3-oxo-3-pyridin-4-ylpropanoate fishersci.pt
Solubility Soluble in organic solvents, insoluble in water. guidechem.com

Table 2: Examples of Compounds Synthesized from this compound

Synthesized CompoundApplication/SignificanceReference
Pyridyl-containing dihydrofuran-fused C60 Material Science (Porphyrin-fullerene dyads) nih.gov
3-(4-pyridinyl)-2-cyclohexen-1-one Synthetic Intermediate prepchem.com
1,2,8-triazaspiro[4.5]decane derivatives Heterocyclic Chemistry osi.lv
3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol Precursor for bioactive molecules researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO3 B1333634 Ethyl isonicotinoylacetate CAS No. 26377-17-3

Properties

IUPAC Name

ethyl 3-oxo-3-pyridin-4-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-2-14-10(13)7-9(12)8-3-5-11-6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJNYGPKMQQCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180976
Record name Ethyl 3-(4-pyridyl)-3-oxopropionate
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Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26377-17-3
Record name 4-Pyridinepropanoic acid, β-oxo-, ethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(4-pyridyl)-3-oxopropionate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-(4-pyridyl)-3-oxopropionate
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Record name Ethyl 3-(4-pyridyl)-3-oxopropionate
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Synthetic Methodologies and Reaction Pathways of Ethyl Isonicotinoylacetate

Established Synthetic Routes to Ethyl Isonicotinoylacetate

The synthesis of this compound can be achieved through several key methods, each employing different starting materials and reaction conditions to achieve the desired β-keto ester.

Synthesis from Ethyl Acetoacetate (B1235776) Analogs

A prominent and well-documented method for the synthesis of this compound is the Claisen condensation of ethyl isonicotinate (B8489971) with ethyl acetate (B1210297). youtube.com This reaction is a classic example of a base-catalyzed condensation between two esters, where one ester possesses α-hydrogens and can be converted into an enolate.

In a typical procedure, ethyl isonicotinate, an analog of ethyl acetoacetate where the terminal methyl group is replaced by a pyridin-4-yl group, is treated with a strong base such as sodium ethoxide. youtube.comresearchgate.net The sodium ethoxide deprotonates the α-carbon of ethyl acetate, forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of ethyl isonicotinate. The subsequent elimination of an ethoxide ion from the tetrahedral intermediate results in the formation of this compound. youtube.com

Ethyl Isonicotinate + Ethyl Acetate → this compound

A detailed experimental procedure involves refluxing a mixture of ethyl isonicotinate and ethyl acetate in the presence of sodium ethoxide. youtube.com The reaction progress can be monitored, and upon completion, the product is isolated and purified.

Table 1: Reaction Parameters for the Synthesis of this compound from Ethyl Isonicotinate

ParameterValue
ReactantsEthyl isonicotinate, Ethyl acetate
BaseSodium ethoxide
Reaction TypeClaisen Condensation
Key IntermediateEthyl acetate enolate
ProductThis compound

Reaction with 2-Bromo-1-pyridin-4-yl-ethanone Hydrobromide

The synthesis of this compound from 2-bromo-1-pyridin-4-yl-ethanone hydrobromide is not a commonly documented or established synthetic route in the reviewed scientific literature. While reactions involving α-bromo ketones and acetoacetic ester derivatives are known for producing a variety of heterocyclic and carbocyclic compounds through alkylation and subsequent cyclization reactions, a direct conversion to this compound is not readily found. Typically, the reaction of an α-bromo ketone with the enolate of ethyl acetoacetate would lead to the alkylation at the α-carbon of the acetoacetate, forming a γ-keto ester, a different structural isomer. Further transformation to achieve this compound would require additional, non-trivial reaction steps.

Utilizing Isatoic Anhydrides in Cyclocondensation Reactions

Isatoic anhydrides are versatile reagents in organic synthesis, often employed in the preparation of heterocyclic compounds. While a direct cyclocondensation of isatoic anhydride (B1165640) to form this compound is not reported, a related and informative reaction is the cyclocondensation of isatoic anhydride with ethyl acetoacetate to produce quinoline (B57606) derivatives. beilstein-journals.orgresearchgate.net

This reaction highlights the reactivity of isatoic anhydride with a β-keto ester. The process is typically carried out in the presence of a base, such as sodium hydroxide, in a solvent like N,N-dimethylacetamide. beilstein-journals.org The enolate of ethyl acetoacetate acts as the nucleophile, attacking the carbonyl group of the isatoic anhydride. beilstein-journals.org This initial step is followed by an intramolecular cyclization and subsequent dehydration to yield the quinoline ring system. beilstein-journals.org

A plausible mechanism involves the nucleophilic attack of the ethyl acetoacetate enolate on the more electrophilic carbonyl of the isatoic anhydride, leading to a tetrahedral intermediate. beilstein-journals.org This is followed by ring-opening of the anhydride and subsequent intramolecular condensation and dehydration steps to form the final quinoline product. beilstein-journals.org Although this reaction does not directly yield this compound, it demonstrates the potential of using isatoic anhydrides in reactions with β-keto esters to generate complex heterocyclic structures.

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms, including the role of catalysts and the nature of transient species, is crucial for optimizing the synthesis of this compound and for the development of new synthetic routes.

Role of Catalysts and Reaction Conditions

In the Claisen condensation synthesis of this compound from ethyl isonicotinate and ethyl acetate, the choice of base as a catalyst is critical. Strong bases such as sodium ethoxide are commonly employed. researchgate.netevonik.com The primary role of the base is to deprotonate the α-carbon of ethyl acetate, generating the reactive enolate nucleophile. youtube.com

The reaction conditions, including temperature and solvent, also play a significant role. The reaction is often carried out under reflux to ensure a sufficient reaction rate. youtube.com The choice of an alkoxide base that matches the alcohol portion of the ester (e.g., ethoxide for ethyl esters) is important to prevent transesterification, which would lead to a mixture of products. chegg.com The use of a stoichiometric amount of base is often necessary because the resulting β-keto ester is more acidic than the starting alcohol, and the final deprotonation of the product drives the equilibrium towards the product side. chegg.com

Table 2: Key Factors in the Catalysis of this compound Synthesis

FactorRole/Importance
Catalyst (Base) Generation of the enolate from ethyl acetate.
Reaction Temperature Influences the rate of reaction; often requires heating.
Solvent Should be inert to the reaction conditions.
Stoichiometry of Base Often required in stoichiometric amounts to drive the reaction to completion.

Transition States and Intermediates in Reaction Pathways

The synthesis of this compound via the Claisen condensation proceeds through a series of intermediates and transition states. The key intermediate in this reaction is the enolate of ethyl acetate, which is a resonance-stabilized species. youtube.com

The reaction mechanism involves the following key steps, each with its associated transition state:

Deprotonation of Ethyl Acetate: The base removes a proton from the α-carbon of ethyl acetate, proceeding through a transition state where the C-H bond is partially broken and the O-H bond is partially formed.

Nucleophilic Attack: The enolate intermediate attacks the carbonyl carbon of ethyl isonicotinate. The transition state for this step involves the partial formation of a new carbon-carbon bond.

Formation of the Tetrahedral Intermediate: This leads to a tetrahedral alkoxide intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide leaving group. This step proceeds through a transition state where the C-O bond of the leaving group is partially broken.

Computational studies on the Claisen condensation of ethyl acetate have provided insights into the energetic landscape of the reaction, including the structure of the transition state. researchgate.net These studies can help in understanding the factors that control the reaction's feasibility and selectivity. The final product, this compound, exists in equilibrium with its enol form, which is a stable intermediate that can be readily observed. researchgate.net

Novel Synthetic Approaches and Green Chemistry Considerations

The synthesis of this compound is increasingly being examined through the lens of green chemistry, which seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchgate.net This involves developing novel synthetic routes that are more efficient, use less energy, employ safer solvents, and utilize renewable resources, with biocatalysis and other sustainable strategies at the forefront of this evolution. ijpsjournal.comjddhs.com

Bio-catalytic Synthesis and Fermentation Pathways

Biocatalysis leverages enzymes and whole-cell microorganisms to perform chemical transformations with high selectivity and efficiency under mild conditions. nih.govrsc.org While specific fermentation pathways for the de novo biosynthesis of this compound are not extensively detailed in current literature, the principles can be inferred from the well-documented bio-production of structurally similar esters, such as ethyl acetate.

Fermentation pathways in yeast, particularly Saccharomyces cerevisiae, are a cornerstone of bio-based ethyl acetate production. researchgate.net The key biochemical reaction is the esterification of ethanol (B145695) with acetyl-coenzyme A (acetyl-CoA), a central metabolite. researchgate.netresearchgate.net This reaction is catalyzed by enzymes known as alcohol acetyltransferases (AATs). researchgate.netnih.gov

Metabolic engineering has been successfully employed to enhance the production of ethyl acetate in yeast. By overexpressing the genes that encode for key enzymes in the biosynthetic pathway, the carbon flux can be directed towards the desired product. nih.gov For instance, research has shown that increasing the expression of acetyl-CoA synthetase and alcohol acetyltransferase genes in S. cerevisiae leads to a significant increase in ethyl acetate yield. nih.gov This approach not only boosts production but also reduces the formation of competing byproducts like higher alcohols. nih.gov

Another biocatalytic strategy involves the use of isolated enzymes, such as lipases, for direct esterification reactions. researchgate.net Immobilized lipases are particularly advantageous as they offer high stability and can be reused, making them suitable for continuous industrial processes. nih.gov The enzymatic esterification of acetic acid and ethanol serves as a model for how similar biocatalytic systems could be developed for producing specialty esters like this compound. researchgate.net

Table 1: Impact of Genetic Engineering on Ethyl Acetate Production in Saccharomyces cerevisiae

Strain ID Genetic Modification Reported Ethyl Acetate Yield (mg/L) Key Finding
Control Strain Unmodified Not specified (baseline) Baseline production level.

Sustainable Synthetic Strategies for this compound Production

Sustainable synthetic strategies aim to improve the environmental footprint of chemical manufacturing by adhering to the principles of green chemistry. dntb.gov.ua These approaches focus on maximizing atom economy, utilizing renewable feedstocks, employing safer solvents, and adopting energy-efficient reaction conditions. jddhs.com

Green Solvents and Solvent-Free Reactions: A significant portion of waste in the pharmaceutical and chemical industries comes from solvent use. mdpi.comjddhs.com Green chemistry promotes the use of environmentally benign solvents like water, ethanol, and supercritical CO₂, or eliminating solvents altogether. mdpi.comjddhs.com For the synthesis of esters like this compound, shifting from traditional volatile organic compounds to greener alternatives can drastically reduce environmental impact and improve process safety. mdpi.com

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation is an energy-efficient technique that can significantly accelerate chemical reactions, often leading to higher yields and reduced byproduct formation in a fraction of the time required by conventional heating. mdpi.comijpsjournal.com This method is effective for esterification and can be a valuable tool for a more sustainable production of this compound. ijpsjournal.com

Catalysis: The use of catalysts is a cornerstone of green chemistry. Biocatalysis, as discussed previously, offers high selectivity under mild conditions. researchgate.net Heterogeneous catalysts are also beneficial as they can be easily separated from the reaction mixture and recycled, minimizing waste and improving cost-effectiveness. These catalytic methods enhance atom economy by favoring the desired reaction pathway. jddhs.com

Table 2: Overview of Sustainable Synthetic Strategies for Ester Production

Strategy Principle Advantages for this compound Synthesis
Biocatalysis Use of enzymes or whole-cell microorganisms to catalyze reactions. High selectivity, mild reaction conditions (room temperature, neutral pH), reduced byproducts, use of renewable resources. researchgate.net
Green Solvents Replacement of hazardous organic solvents with safer alternatives (e.g., water, bio-solvents). mdpi.com Reduced environmental pollution, lower toxicity, improved operational safety. jddhs.com
Microwave-Assisted Synthesis Use of microwave energy to heat reactions. Rapid reaction rates, increased product yields, reduced energy consumption, minimized side reactions. mdpi.comijpsjournal.com

| Renewable Feedstocks | Utilization of starting materials derived from biological sources instead of petrochemicals. ijpsjournal.com | Reduced dependence on fossil fuels, lower carbon footprint, alignment with a circular economy. |

Chemical Reactivity and Derivatization Studies of Ethyl Isonicotinoylacetate

Reactions Involving the Isonicotinoyl Moiety

The isonicotinoyl portion of the molecule, characterized by its pyridine (B92270) ring, offers specific sites for functionalization. The electron-deficient nature of the pyridine ring and the presence of the nitrogen atom dictate its reactivity.

Pyridyl Ring Functionalization

The functionalization of pyridine rings is a significant area of organic synthesis due to their prevalence in pharmaceuticals and agrochemicals. nih.gov However, the direct and selective C-H functionalization of pyridines can be challenging due to the ring's electron-poor nature and the coordinating power of the nitrogen atom. researchgate.net Traditional strategies often provide access to 2- or 4-substituted pyridines because of the inherent electronic bias in their reactivity. researchgate.net For the isonicotinoyl moiety (a 4-substituted pyridine), further functionalization would target the C-H bonds at positions 2, 3, 5, and 6. The development of methods for direct C-H functionalization is driven by the goal of sustainable chemistry with minimal waste generation. researchgate.net

Reactions at the Nitrogen Atom

The nitrogen atom in the pyridine ring is a key center of reactivity. N-functionalization of pyridines can influence the selectivity of subsequent reactions at the carbon atoms of the ring. researchgate.net For instance, the formation of N-substituted pyridinium (B92312) salts can direct functionalization to the C2 and C4 positions. researchgate.net While the C4 position in ethyl isonicotinoylacetate is already substituted, reactions at the nitrogen could be used to modulate the reactivity of the remaining ring positions. A potential, though less common, transformation could involve a nitrogen atom insertion strategy, which has been used to convert cyclopentadienes into their corresponding pyridines, demonstrating advanced methods for synthesizing substituted pyridine rings. rsc.org

Reactions Involving the Acetate (B1210297) Moiety

The ethyl acetate portion of the molecule contains a reactive ester group and acidic α-hydrogens, making it amenable to a variety of classical organic reactions.

Ester Hydrolysis and Transesterification

The ester group of this compound can be readily cleaved through hydrolysis. This reaction, which is the splitting of the ester with water, can be catalyzed by either an acid or a base. lumenlearning.comlibretexts.org

Acidic Hydrolysis : This is the reverse of Fischer esterification. lumenlearning.comwikipedia.org The reaction is performed by heating the ester with an excess of water and a strong acid catalyst. lumenlearning.comlibretexts.org It is a reversible equilibrium-driven process. lumenlearning.comchemguide.co.uk The products are the corresponding carboxylic acid (isonicotinoylacetic acid) and ethanol (B145695). libretexts.org

Alkaline Hydrolysis (Saponification) : This method uses a stoichiometric amount of a strong base, such as sodium hydroxide. wikipedia.orgwikipedia.org The reaction is irreversible and goes to completion, yielding an alcohol (ethanol) and a carboxylate salt (sodium isonicotinoylacetate). libretexts.orgwikipedia.org This is often the preferred laboratory method due to the irreversibility and easier separation of products. chemguide.co.uk

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. wikipedia.org This reaction can be catalyzed by acids or bases. wikipedia.orgmasterorganicchemistry.com Strong acids catalyze the reaction by protonating the carbonyl group, making it more electrophilic, while bases work by making the incoming alcohol more nucleophilic. wikipedia.org This process allows for the conversion of the ethyl ester of isonicotinoylacetate into other esters (e.g., methyl, propyl) by reacting it with the desired alcohol in the presence of a catalyst. masterorganicchemistry.com Driving the reaction to completion can often be achieved by using the new alcohol as a solvent or by removing the displaced alcohol (ethanol) via distillation. wikipedia.orgmasterorganicchemistry.com

Reaction TypeCatalyst/ReagentGeneral ProductsReversibility
Acidic Hydrolysis Strong Acid (e.g., HCl, H₂SO₄) + H₂OCarboxylic Acid + AlcoholReversible lumenlearning.comchemguide.co.uk
Alkaline Hydrolysis Strong Base (e.g., NaOH)Carboxylate Salt + AlcoholIrreversible libretexts.orgchemguide.co.uk
Transesterification Acid or Base + New Alcohol (R'-OH)New Ester + Original AlcoholReversible wikipedia.org

Condensation Reactions

Esters that possess α-hydrogens, such as this compound, can participate in Claisen condensation reactions. libretexts.orgopenstax.org This reaction occurs between two ester molecules in the presence of a strong base, typically an alkoxide like sodium ethoxide, to form a β-keto ester. libretexts.orgchemicalnote.com

The mechanism is similar to the aldol (B89426) condensation and involves several steps: libretexts.orgyoutube.com

Enolate Formation : The alkoxide base removes an acidic α-proton from one ester molecule to form an ester enolate. youtube.com

Nucleophilic Attack : The nucleophilic enolate attacks the electrophilic carbonyl carbon of a second ester molecule. libretexts.orgchemicalnote.com

Elimination : The resulting tetrahedral intermediate collapses, expelling an alkoxide leaving group to yield the β-keto ester product. libretexts.orgopenstax.org

A full equivalent of base is required because the resulting β-keto ester is more acidic than the starting ester, and its deprotonation by the base drives the reaction equilibrium toward the product. libretexts.orgyoutube.com The final product is obtained after an acidic workup. youtube.com When this compound undergoes a self-condensation, the product formed is a more complex β-keto ester.

StepDescriptionIntermediate/Product
1 Deprotonation at the α-carbon by an alkoxide base. youtube.comEster Enolate
2 Nucleophilic attack of the enolate on a second ester molecule. chemicalnote.comTetrahedral Intermediate
3 Elimination of an alkoxide leaving group. libretexts.orgopenstax.orgβ-Keto Ester
4 Deprotonation of the product (drives equilibrium). libretexts.orgEnolate of β-Keto Ester
5 Protonation with acid. youtube.comFinal β-Keto Ester

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for forming cyclic compounds. oxfordsciencetrove.com The most well-known example is the [4+2] cycloaddition, or Diels-Alder reaction. youtube.com While specific studies on the cycloaddition reactions of this compound are not detailed in the provided context, the functional groups within the molecule suggest potential reactivity. The enol or enolate form of the β-dicarbonyl system of this compound could potentially act as a diene or dienophile component in such reactions. Additionally, 1,3-dipolar cycloadditions are another class of reactions used to form five-membered heterocyclic rings, and derivatives of ethyl acetate have been shown to participate in these transformations. oxfordsciencetrove.comresearchgate.net The specific conditions (thermal or photochemical) can determine the stereochemical outcome of cycloaddition reactions. youtube.com

Derivatization for Enhanced Bioactivity and Specific Applications

This compound is a versatile precursor in synthetic organic chemistry, valued for its reactive β-ketoester moiety and the presence of a pyridine ring. These features allow for a wide range of chemical modifications to produce derivatives with enhanced biological activities and tailored properties for specific applications. The strategic derivatization of this compound has led to the development of novel molecules with potential therapeutic uses. Key derivatization strategies include the synthesis of triazole derivatives, the formation of complex pyrrole-fused heterocyclic systems, and conjugation with other biologically active molecules to create hybrid compounds with synergistic or novel functionalities.

Synthesis of Triazole Derivatives

The active methylene (B1212753) group in this compound, situated between two carbonyl groups, is a key site for chemical reactivity, enabling its use in the synthesis of 1,2,3-triazole heterocycles. Triazoles are a significant class of compounds in medicinal chemistry, known for a wide array of biological activities. google.comnih.gov A primary method for synthesizing 1,2,3-triazole derivatives from this compound involves a reaction with an organic azide (B81097), typically an aryl azide.

The reaction mechanism proceeds through the deprotonation of the α-carbon (the active methylene group) of this compound by a base, followed by a reaction with the aryl azide. The subsequent intramolecular cyclization and aromatization lead to the formation of the stable 1,4,5-trisubstituted 1,2,3-triazole ring. In this resulting structure, the isonicotinoyl group is attached at one position of the triazole ring, the ester group (derived from the ethyl acetoacetate (B1235776) component) at another, and the aryl group from the azide at the N-1 position of the triazole ring. This synthetic route is highly adaptable, as a wide variety of substituents can be introduced on the aryl azide, allowing for the creation of a diverse library of triazole derivatives for biological screening.

Table 1: Examples of 1,2,3-Triazole Derivatives from this compound


Reactant (Aryl Azide)Resulting Triazole Derivative Core StructurePotential Application/Significance
Phenyl AzideEthyl 5-(isonicotinoyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylateCore structure for developing antimicrobial or anticancer agents.
4-Chlorophenyl AzideEthyl 1-(4-chlorophenyl)-5-(isonicotinoyl)-1H-1,2,3-triazole-4-carboxylateIntroduction of a halogen may enhance lipophilicity and antibacterial activity.
4-Methoxyphenyl AzideEthyl 5-(isonicotinoyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylateThe methoxy (B1213986) group can modulate metabolic stability and receptor binding.
4-Nitrophenyl AzideEthyl 5-(isonicotinoyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylateThe nitro group is a strong electron-withdrawing group that can influence biological activity and serve as a handle for further functionalization.

Formation of Pyrrole-Fused Heterocycles

The synthesis of pyrrole (B145914) derivatives from this compound is a key strategy for creating complex heterocyclic structures, many of which are scaffolds for pharmacologically active compounds. wikipedia.org A prominent method for this transformation is the Hantzsch pyrrole synthesis. wikipedia.orgsemanticscholar.org This multicomponent reaction typically involves the condensation of a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine to construct the pyrrole ring. slideshare.net

In this context, this compound serves as the β-ketoester component. The synthesis generally proceeds in two conceptual steps:

Enamine Formation: this compound reacts with ammonia or a primary amine to form a β-enamino ester. This intermediate is more nucleophilic than the initial β-ketoester.

Cyclization: The enamine intermediate then reacts with an α-haloketone. The enamine nitrogen attacks the carbonyl carbon of the haloketone, and the enamine's α-carbon attacks the halogen-bearing carbon in a substitution reaction. Subsequent dehydration and aromatization yield the highly substituted pyrrole derivative.

By selecting different amines and α-haloketones, a wide variety of pyrroles with the isonicotinoyl moiety can be synthesized. Furthermore, if a cyclic α-haloketone is used, or if the amine contains another reactive group, this reaction can lead to the formation of pyrrole rings that are fused to other carbocyclic or heterocyclic systems, creating complex polycyclic molecules with potential for unique biological activities.

Table 2: Potential Pyrrole Derivatives via Hantzsch Synthesis ```html

Amine Componentα-Haloketone ComponentResulting Pyrrole Core StructurePotential Application
Ammonia (NH₃)ChloroacetoneEthyl 2-methyl-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylateBuilding block for kinase inhibitors.
Methylamine (CH₃NH₂)Phenacyl bromideEthyl 1-methyl-5-phenyl-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylateScaffold for anti-inflammatory agents.
Aniline (C₆H₅NH₂)Ethyl bromopyruvateDiethyl 1-phenyl-4-(pyridin-4-yl)-1H-pyrrole-2,3-dicarboxylatePrecursor for novel dyes or materials.
Ethanolamine (HO(CH₂)₂NH₂)ChloroacetoneEthyl 2-(2-hydroxyethyl)-5-methyl-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylateFunctionalized intermediate for further derivatization.

Conjugation with Biologically Active Molecules

To enhance therapeutic efficacy and target specificity, this compound can be chemically linked, or conjugated, to other biologically active molecules. This approach creates hybrid molecules that can exhibit combined activities of the individual components or entirely new pharmacological profiles. The structure of this compound offers several functional handles for such conjugation.

A highly effective strategy for conjugation involves converting the ethyl ester group into a hydrazide, forming isonicotinoylhydrazide. This transformation is typically achieved by reacting this compound with hydrazine (B178648) hydrate. The resulting hydrazide is a potent nucleophile that can readily react with aldehydes or ketones present on another bioactive molecule to form a stable hydrazone (a type of Schiff base) linkage. This method is widely used in medicinal chemistry to link molecules together. nih.gov For instance, a bioactive molecule known to have antimicrobial properties but poor cellular uptake could be conjugated with the isonicotinoyl moiety. The resulting conjugate may exhibit improved pharmacological properties. The pyridine ring of the isonicotinoyl group can improve solubility and engage in specific interactions with biological targets, while the hydrazone linker can be designed to be stable under physiological conditions or cleavable at the target site. This strategy allows for the rational design of new therapeutic agents by combining the functionalities of a known drug with the versatile chemical properties of the this compound scaffold. nih.govresearchgate.netTable 3: Illustrative Conjugation Strategy via Hydrazone Linkage

Advanced Spectroscopic Analysis and Structural Elucidation of Ethyl Isonicotinoylacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For ethyl isonicotinoylacetate, both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the ethyl group, the methylene (B1212753) bridge, and the pyridine (B92270) ring. The ethyl group protons would appear as a triplet for the methyl group (CH₃) and a quartet for the methylene group (-O-CH₂-), due to spin-spin coupling. The methylene protons flanked by the two carbonyl groups are expected to produce a singlet. The aromatic protons on the pyridine ring would appear as two distinct doublets, characteristic of a 4-substituted pyridine system.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show signals for the two carbonyl carbons (ketone and ester) at the downfield region (typically 160-200 ppm). The carbons of the pyridine ring would resonate in the aromatic region (120-150 ppm), while the carbons of the ethyl group and the central methylene group would appear in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
¹H NMR (Predicted)¹³C NMR (Predicted)
AssignmentChemical Shift (δ, ppm)MultiplicityAssignmentChemical Shift (δ, ppm)
-CH₃ (Ethyl)~1.2-1.4Triplet-CH₃ (Ethyl)~14
-O-CH₂- (Ethyl)~4.1-4.3Quartet-O-CH₂- (Ethyl)~61
-CO-CH₂-CO-~3.9-4.1Singlet-CO-CH₂-CO-~46
Pyridine H-3, H-5~7.7-7.9DoubletPyridine C-3, C-5~121
Pyridine H-2, H-6~8.7-8.9DoubletPyridine C-4~142
Pyridine C-2, C-6~151
-COO- (Ester)~167
-CO- (Ketone)~194

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, the molecular weight is 193.20 g/mol . Experimental data using Fast Atom Bombardment (FAB) mass spectrometry shows a protonated molecular ion peak [M+H]⁺ at an m/z of 194. researchgate.net

Electron Ionization (EI) mass spectrometry would be expected to produce a variety of fragment ions. The fragmentation of this compound is anticipated to occur at the labile bonds of the beta-keto ester moiety. Key fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), or the entire ester group (-COOC₂H₅). Cleavage adjacent to the pyridine ring could also lead to the formation of the isonicotinoyl cation.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound.
m/zPredicted Fragment IonPossible Loss
193[C₁₀H₁₁NO₃]⁺Molecular Ion (M⁺)
148[M - OC₂H₅]⁺Loss of ethoxy radical
120[M - COOC₂H₅]⁺Loss of ethoxycarbonyl radical
106[C₆H₄NO]⁺Isonicotinoyl cation
78[C₅H₄N]⁺Pyridyl cation

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands for the two carbonyl groups. The ester C=O stretch typically appears around 1735-1750 cm⁻¹, while the ketone C=O stretch is expected at a lower wavenumber, around 1680-1700 cm⁻¹, due to conjugation with the pyridine ring. Other characteristic bands include C-O stretching for the ester group, C-H stretching for the aromatic and aliphatic protons, and various bending and stretching vibrations for the pyridine ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the pyridine ring are typically strong in the Raman spectrum. The C=O stretching vibrations would also be visible, although their intensities might differ from those in the IR spectrum. Raman spectroscopy can be particularly useful for analyzing the molecule in aqueous solutions, where water absorption can interfere with IR measurements.

Table 3: Predicted IR and Raman Vibrational Frequencies (cm⁻¹) for this compound.
Vibrational ModePredicted Frequency Range (cm⁻¹)Technique
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 3000IR, Raman
C=O Stretch (Ester)1735 - 1750IR (Strong), Raman
C=O Stretch (Ketone)1680 - 1700IR (Strong), Raman
C=C, C=N Ring Stretch (Pyridine)1400 - 1600IR, Raman (Strong)
C-O Stretch (Ester)1100 - 1300IR (Strong)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound—the pyridine ring and the carbonyl groups—are expected to give rise to characteristic absorption bands.

The pyridine ring is expected to exhibit π → π* transitions, which are typically observed in the UV region. The presence of the carbonyl groups introduces n → π* transitions, which occur at longer wavelengths and with lower intensity. The conjugation of the ketone with the pyridine ring is likely to shift the π → π* transition to a longer wavelength (a bathochromic shift) compared to an unconjugated pyridine ring. The exact position of the maximum absorption (λₘₐₓ) would be influenced by the solvent polarity.

Advanced Spectroscopic Techniques and Chemometric Methods

The complexity of molecules like this compound and the large datasets generated by modern spectroscopic instruments often necessitate the use of advanced data analysis techniques.

Chemometrics and multivariate analysis methods are powerful tools for extracting meaningful information from complex spectroscopic data. Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be used to analyze subtle variations in spectra from different batches or reaction conditions. For pyridine derivatives, multivariate methods have been utilized to correlate molecular properties with spectroscopic data, enabling the classification and differentiation of structurally similar compounds. These methods can help in identifying patterns that are not apparent from a simple visual inspection of the spectra, which is valuable for quality control and process understanding.

Spectroscopic techniques, particularly when coupled with fiber optics, are increasingly used for in-line and real-time process monitoring in chemical synthesis. This approach, often referred to as Process Analytical Technology (PAT), allows for continuous tracking of reactant consumption and product formation. For the synthesis of this compound, which can be prepared via the condensation of ethyl isonicotinate (B8489971) and ethyl acetate (B1210297), in-line IR or Raman spectroscopy could be employed to monitor the concentrations of the starting materials and the product in real-time. This would enable precise control over reaction parameters, ensuring consistent product quality and optimizing yield. The data collected can be analyzed using multivariate models to predict critical quality attributes of the final product.

Computational Chemistry and Theoretical Studies of Ethyl Isonicotinoylacetate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of ethyl isonicotinoylacetate. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, stability, and electronic properties.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. mpg.de DFT studies on molecules structurally similar to this compound, such as ethyl 5-amino-2-bromoisonicotinate, have been performed to elucidate their molecular structure and electronic properties. mdpi.com

In a representative DFT study, the geometry of a related isonicotinate (B8489971) derivative was optimized using the B3LYP functional with the 6-311+G(d,p) basis set. mdpi.com Such calculations typically yield optimized bond lengths and angles that are in good agreement with experimental data obtained from X-ray crystallography. mdpi.com For instance, the planarity of the isonicotinate ring system and the orientation of the ethyl group can be accurately predicted. mdpi.com

A key aspect of DFT studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for understanding the molecule's reactivity and electronic transitions. For the analogous ethyl 5-amino-2-bromoisonicotinate, the calculated energies of the HOMO and LUMO were -6.2700 eV and -2.1769 eV, respectively, resulting in an energy gap (ΔE) of 4.0931 eV. mdpi.com This energy gap provides an indication of the molecule's chemical stability and reactivity.

Table 1: Representative DFT Data for an Ethyl Isonicotinate Derivative

Parameter Value
Computational Method B3LYP/6-311+G(d,p)
HOMO Energy -6.2700 eV
LUMO Energy -2.1769 eV

Data is for ethyl 5-amino-2-bromoisonicotinate as a representative example. mdpi.com

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental parameters. mdpi.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate molecular geometries, energies, and other properties. mdpi.com While computationally more demanding than DFT, ab initio calculations are valuable for benchmarking and for systems where DFT may not be as reliable.

For molecules like this compound, ab initio methods can be employed to obtain a precise three-dimensional structure, including bond lengths, bond angles, and dihedral angles. mdpi.com These calculations are crucial for understanding the molecule's preferred conformation and for providing a starting point for more complex simulations.

Molecular Dynamics Simulations for Conformation and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound in different environments, such as in solution or in the presence of other molecules.

For a molecule with rotatable bonds like this compound, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. This is important as the conformation of the molecule can significantly influence its reactivity and biological activity. Simulations of similar ester-containing molecules have been used to understand their self-assembly and interaction with other species.

Reaction Mechanism Prediction and Energy Landscape Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, including intermediates and transition states.

For this compound, computational methods can be used to study various reactions, such as its synthesis via esterification or its hydrolysis. Theoretical calculations can help to determine whether a reaction proceeds through a stepwise or concerted mechanism and can provide quantitative information about the activation energies, which are critical for understanding reaction rates.

A key aspect of reaction mechanism prediction is the localization of the transition state (TS), which is the highest energy point along the reaction coordinate. Various computational algorithms are available to find these saddle points on the potential energy surface. Once a transition state has been located, it is crucial to verify that it connects the desired reactants and products.

This verification is typically done by performing an Intrinsic Reaction Coordinate (IRC) calculation. uni-muenchen.de An IRC calculation follows the minimum energy path downhill from the transition state in both the forward and reverse directions. uni-muenchen.de A successful IRC calculation will lead to the reactant and product minima, confirming that the identified transition state is indeed the correct one for the reaction under investigation. uni-muenchen.de

Computational Approaches in Catalyst Design and Optimization

Computational chemistry plays an increasingly important role in the design and optimization of catalysts. By modeling the interaction between a catalyst and the reactants, it is possible to understand the factors that control catalytic activity and selectivity.

For reactions involving this compound, such as its synthesis, computational methods can be used to screen potential catalysts and to optimize their performance. For example, in the context of esterification reactions, computational studies can help in the design of heterogeneous catalysts by providing insights into the adsorption of reactants on the catalyst surface and the mechanism of the surface reaction. mpg.de DFT calculations can be used to determine the binding energies of reactants and intermediates to the catalyst surface, which are key descriptors of catalytic activity. rsc.org This information can then be used to rationally design new catalysts with improved properties. rsc.org

In Silico Screening and Drug Discovery Applications of this compound Analogs

In the realm of modern drug discovery, computational chemistry and theoretical studies serve as indispensable tools for the identification and optimization of novel therapeutic agents. For derivatives of this compound, particularly those incorporating the isonicotinoyl hydrazide scaffold, in silico screening has emerged as a important strategy in identifying potential drug candidates, most notably for antitubercular applications. These computational methods, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, provide deep insights into the molecular interactions that govern biological activity, thereby guiding the rational design of more potent and selective compounds.

The primary molecular target for many isonicotinoylhydrazide derivatives is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. Inhibition of InhA disrupts the formation of the mycobacterial cell wall, leading to cell death. Computational studies have been instrumental in elucidating the binding modes of this compound analogs within the active site of InhA, paving the way for the design of new derivatives with enhanced inhibitory potential.

Molecular Docking Studies of Isonicotinoylhydrazide Derivatives

Molecular docking simulations have been employed to predict the binding affinity and orientation of various this compound analogs at the active site of the InhA enzyme. These studies have consistently shown that the isonicotinoyl moiety plays a crucial role in binding, often forming key hydrogen bond interactions with amino acid residues and the nicotinamide adenine dinucleotide (NADH) cofactor within the enzyme's active site.

For instance, a study on a series of (E)-N'-benzylideneisonicotinohydrazide derivatives revealed significant binding interactions with the InhA receptor. The docking analysis of these compounds highlighted the formation of hydrogen bonds between the amide group of the hydrazide and amino acid residues such as TYR158 and the NADH cofactor. Furthermore, hydrophobic interactions between the phenyl ring of the benzylidene moiety and residues like PHE149 and TRP222 were observed to contribute to the stability of the ligand-protein complex. One of the potent compounds from this series, a 4-(dimethylamino)benzylidene derivative, exhibited a strong binding affinity, which was attributed to these favorable interactions.

Similarly, research on 4-(2-isonicotinoylhydrazono) butanoic acid derivatives demonstrated effective binding to the InhA active site researchgate.net. The docking scores of these compounds were found to be comparable to or even better than that of the standard drug isoniazid (B1672263) (INH). The molecular interactions for the most potent compounds in this series involved hydrogen bonding with residues such as SER20 and VAL65, as well as π-π stacking interactions with PHE41 researchgate.net.

To provide a clearer understanding of these interactions, the following interactive data table summarizes the docking results for a selection of representative isonicotinoylhydrazide derivatives against the InhA enzyme.

Compound DerivativeDocking Score (kcal/mol)Interacting ResiduesType of Interaction
(E)-N'-(4-(dimethylamino)benzylidene)isonicotinohydrazide-8.5TYR158, NADHHydrogen Bond
PHE149, TRP222Hydrophobic
4-(2-(4-chlorobenzylidene)hydrazono)butanoic acid-7.8SER20, VAL65Hydrogen Bond
PHE41π-π Stacking
Isoniazid (Reference)-6.5SER94, TYR158Hydrogen Bond

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies have been pivotal in identifying the key physicochemical properties and structural features of this compound analogs that are critical for their antitubercular activity. These models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds, enabling the prediction of the activity of newly designed molecules.

A QSAR study on (E)-N'-benzylideneisonicotinohydrazide derivatives identified several molecular descriptors that significantly influence their minimum inhibitory concentration (MIC) against M. tuberculosis. The developed model, which showed high statistical significance (R² = 0.9202), indicated that descriptors related to the electronic and topological properties of the molecules were crucial for their activity . This model was subsequently used to predict the activity of new derivatives, guiding the synthesis of compounds with potentially improved efficacy .

Another QSAR investigation on 1,3-thiazinan-3-yl isonicotinamide derivatives also yielded a robust model (r²=0.958) that highlighted the importance of topological and electrostatic parameters in determining the antitubercular activity nih.gov. The insights gained from this model were used to design novel compounds with predicted higher activity, which were then further evaluated using molecular docking nih.gov.

The findings from these computational studies underscore the power of in silico approaches in the early stages of drug discovery. By providing a detailed understanding of the structure-activity relationships and binding interactions of this compound derivatives, these methods accelerate the identification of promising lead compounds for further development as effective therapeutic agents.

Biological Activity and Pharmacological Research of Ethyl Isonicotinoylacetate Derivatives

Antimicrobial and Anti-Tuberculosis Activities

Derivatives of ethyl isonicotinoylacetate have shown promise as antimicrobial agents, with a particular focus on their potential against Mycobacterium tuberculosis, the causative agent of tuberculosis. The structural similarity of these derivatives to isoniazid (B1672263), a first-line anti-tuberculosis drug, has spurred research into their efficacy. nih.govnih.gov Isoniazid derivatives have been synthesized and investigated for their activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. nih.gov

One study reported the synthesis of a series of isonicotinic acid hydrazide derivatives and their evaluation against the M. tuberculosis H37Rv strain. nih.gov The findings revealed that certain derivatives exhibited significant antituberculosis activity. For instance, isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide demonstrated activity against an isoniazid-resistant strain with a minimum inhibitory concentration (MIC) value of 0.14 μM. nih.gov

The general antimicrobial potential of related heterocyclic compounds has also been explored. For example, ethyl acetate (B1210297) extracts of certain medicinal plants have demonstrated notable antibacterial properties against various Gram-positive and Gram-negative bacteria. nih.govnih.gov While not direct derivatives of this compound, these findings suggest that the ethyl ester moiety, in combination with a heterocyclic ring system, can contribute to antimicrobial activity.

Compound/ExtractTarget OrganismActivity MetricResultReference
Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazideMycobacterium tuberculosis (isoniazid-resistant)MIC0.14 μM nih.gov
Ethyl 7-acetyl-2-substituted-3-(4-substituted benzoyl)indolizine-1-carboxylates (various derivatives)Mycobacterium tuberculosis H37RvActivity at 25, 50, 100 µg/mlSeveral compounds showed activity japsonline.com
Ethyl acetate extract of Xerophyta spekeiBacillus subtilis, Staphylococcus aureusMZI>12 mm at 50-100 mg/ml nih.gov

Enzyme Inhibition and Receptor Binding Studies

The diverse chemical structures that can be generated from the this compound scaffold make its derivatives attractive candidates for targeting various enzymes and receptors. Research in this area has explored their potential as inhibitors of enzymes implicated in a range of diseases. For example, some plant extracts containing ethyl acetate fractions have shown inhibitory activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, tyrosinase, α-amylase, and α-glucosidase. nih.gov

Receptor binding studies have also been conducted on related ethyl ester derivatives. A study on a series of N-substituted ethyl 3-arylnipecotates revealed selective binding to the opiate "mu" receptor, with affinities that correlated with their in vivo analgesic activity. nih.gov This highlights the potential for this compound derivatives to be tailored for specific receptor interactions.

While direct studies on a broad range of this compound derivatives are still emerging, the existing research on related structures provides a strong rationale for their investigation as enzyme inhibitors and receptor ligands. The ability to modify various positions of the this compound molecule allows for the fine-tuning of interactions with biological targets.

Anticancer and Antitumor Potential

The isatin (B1672199) scaffold, which is structurally related to intermediates in the synthesis of some this compound derivatives, is a well-known pharmacophore in the design of anticancer agents. frontiersin.orgnih.gov This has prompted investigations into the anticancer potential of various heterocyclic compounds derived from or related to this compound.

Research has shown that derivatives incorporating the isatin moiety can exhibit significant cytotoxic activity against various cancer cell lines. frontiersin.orgmdpi.com These compounds can induce apoptosis and inhibit cell proliferation in tumors that are resistant to conventional chemotherapies. nih.gov For instance, certain fluorinated 1-benzylisatins and their water-soluble hydrazone derivatives have demonstrated cytotoxic effects by inducing mitochondrial membrane dissipation and stimulating the production of reactive oxygen species in tumor cells. mdpi.com

Furthermore, ethyl acetate fractions from plant extracts have also been shown to possess anticancer activity. For example, an ethyl acetate fraction of Vernonia amygdalina Delile was found to be cytotoxic to HER-2 overexpressing breast cancer cells. researchgate.net

Compound/ExtractCancer Cell LineActivity MetricResultReference
Fluorinated 1-benzylisatinsVarious tumor cellsCytotoxicityInduces apoptosis mdpi.com
Ethyl acetate fraction of Vernonia amygdalina DelileMCF-7/HER-2 (breast cancer)IC5066 μg/mL researchgate.net
(2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one (Chalcone derivative)A549, H1299 (lung), HCT116, HT29 (colon)IC500.35 - 2.85 µM ejmo.org

Neuropharmacological Applications

The exploration of this compound derivatives in the field of neuropharmacology is an emerging area of research. The core structure of these compounds provides a template for the development of agents that can interact with the central nervous system. While direct studies on a wide range of this compound derivatives are limited, research on structurally related compounds offers insights into their potential neuropharmacological applications. For instance, derivatives of isatin, a related heterocyclic compound, have been investigated for a variety of central nervous system activities.

Further research is warranted to systematically evaluate the neuropharmacological potential of this compound derivatives, including their effects on neurotransmitter systems, receptor binding, and behavioral outcomes. Such studies could uncover novel therapeutic agents for a variety of neurological and psychiatric disorders.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR studies aim to identify the key structural features that determine their biological activity and selectivity. nih.govresearchgate.netmdpi.com

Key aspects of SAR for these derivatives often involve modifications at several positions:

The isonicotinoyl moiety: Substitutions on the pyridine (B92270) ring can influence the electronic properties and steric bulk of the molecule, which can in turn affect its binding to biological targets.

The ethyl acetate group: The nature of the ester group can impact the compound's lipophilicity and metabolic stability.

For example, in the context of anti-tuberculosis activity, SAR studies on isoniazid derivatives have shown that the incorporation of lipophilic moieties can enhance the permeation of the drug into bacterial cells, thereby improving its efficacy. nih.gov Similarly, for anticancer isatin derivatives, the position and nature of substituents on the isatin ring have been shown to be critical for their cytotoxic activity. frontiersin.org

Drug Design and Development Using this compound as a Scaffold

The this compound molecule is considered a "privileged scaffold" in drug design, meaning it is a molecular framework that is capable of binding to multiple biological targets. mdpi.comnih.govresearchgate.net This versatility makes it an attractive starting point for the development of new therapeutic agents.

The process of drug design using this scaffold typically involves:

Identification of a biological target: This could be an enzyme, receptor, or other protein implicated in a disease process.

Computational modeling: Molecular docking and other in silico methods can be used to predict how derivatives of this compound might interact with the target.

Synthesis of a library of derivatives: A range of compounds with systematic structural variations is synthesized.

Biological screening: The synthesized compounds are tested for their activity against the target and in relevant cellular or animal models.

SAR analysis and optimization: The results of the biological screening are used to refine the chemical structure to improve potency, selectivity, and pharmacokinetic properties.

This compound and its derivatives are valuable intermediates in the synthesis of more complex pharmaceutical compounds. qingmupharm.comevonik.comnih.govmlunias.com Their reactive nature allows them to be readily converted into a variety of heterocyclic systems and other molecular architectures. This makes them crucial building blocks in the multi-step synthesis of active pharmaceutical ingredients (APIs).

The use of such intermediates offers several advantages in pharmaceutical development, including:

Quality control: Each intermediate can be purified and characterized, ensuring the high purity of the final API.

Analytical Methodologies for Ethyl Isonicotinoylacetate in Complex Matrices

Chromatographic Separation Techniques

Chromatographic techniques are central to the separation of ethyl isonicotinoylacetate from potential impurities, reactants, and byproducts present in reaction mixtures or other complex samples. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability, as well as the nature of the sample matrix.

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methods for closely related compounds, such as isonicotinic acid and its derivatives, provide a strong basis for method development. The direct analysis of isonicotinic acid by HPLC can be challenging due to its spectral properties asianpubs.org. However, its ester derivatives, like this compound, are more amenable to separation by reversed-phase HPLC.

A typical HPLC method for a related compound, ethyl nicotinate, utilizes a mixed-mode column (Primesep 100) with a gradient mobile phase consisting of acetonitrile, water, and a sulfuric acid buffer, with UV detection at 250 nm. This approach demonstrates the ability to separate various pyridine (B92270) carboxylate derivatives with high resolution and peak symmetry. An isocratic method on a C18 column with a mobile phase of water and acetonitrile could also be employed for the separation of similar ethyl esters sielc.com.

Table 1: Representative HPLC Conditions for Related Pyridine Carboxylate Compounds

Parameter Condition 1: Ethyl Nicotinate & related compounds Condition 2: Ethyl Acetate (B1210297)
Column Primesep 100, 4.6x150 mm, 5 µm Newcrom R1, 3.2 x 100 mm, 5 µm
Mobile Phase Acetonitrile and Water with 0.05% H₂SO₄ Acetonitrile / Water (20/80)
Flow Rate 1.0 mL/min 0.5 mL/min
Detection UV at 250 nm UV at 206 nm
Mode Gradient Isocratic

This table is generated based on methods for structurally similar compounds and serves as a starting point for the analysis of this compound.

Gas chromatography is a well-suited technique for the analysis of volatile and thermally stable compounds like this compound. The analysis of its structural isomer, methyl isonicotinate (B8489971), has been successfully demonstrated, providing a direct template for the analysis of the ethyl ester asianpubs.org. In one method, the purity of ethyl isonicotinate (also known as ethyl 4-pyridinecarboxylate) was determined to be 96.3% by GC analysis following its synthesis chemicalbook.com.

The primary challenge in the GC analysis of related compounds like isonicotinic acid is its high melting point, which necessitates derivatization into a more volatile ester form, such as the methyl or ethyl ester, prior to analysis asianpubs.org.

Typical GC conditions involve a capillary column, such as a DB-5, with a flame ionization detector (FID) or a mass spectrometer (MS). A temperature-programmed oven is used to ensure good separation of the analyte from other components in the sample asianpubs.org. The Kovats retention index, a relative measure of retention time, for ethyl isonicotinate has been experimentally determined on different types of stationary phases, which aids in method development and compound identification nih.gov.

Table 2: GC Parameters and Retention Data for Isonicotinate Esters

Parameter Method for Methyl Isonicotinate asianpubs.org Kovats Retention Indices for Ethyl Isonicotinate nih.gov
Column DB-5, 30 m x 0.53 mm ID, 2.65 µm film Standard non-polar: 1174.8
Semi-standard non-polar: 1201
Standard polar: 1755
Carrier Gas Nitrogen Not specified
Injector Temp. 230°C Not specified
Detector Temp. 250°C (FID) Not specified
Oven Program 100°C (0 min) ramped at 10°C/min to 270°C (5 min) Not specified
Retention Time 5.60 min Not applicable

This table combines data from a specific method for a related compound and experimental retention data for this compound (under its synonym Ethyl isonicotinate).

Hyphenated Techniques for Comprehensive Analysis

To achieve unambiguous identification and sensitive quantification, chromatographic techniques are often "hyphenated" with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of this compound. It combines the separation capabilities of GC with the identification power of MS. Following separation on the GC column, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting fragmentation pattern serves as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries like NIST nih.gov. GC-MS is frequently used to confirm the identity and purity of synthesized ethyl isonicotinate chemicalbook.com. Non-targeted GC-MS analysis methods can be developed to evaluate volatile and semi-volatile compounds in various matrices, employing automated workflows for deconvolution and library searching nih.govfrontiersin.org.

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), is invaluable for analyzing compounds in highly complex matrices or for compounds that are not suitable for GC. For related isonicotinic acid derivatives, LC-MS has been used to confirm molecular weights nih.gov. The technique involves separating the compounds using HPLC, followed by ionization (e.g., electrospray ionization - ESI) and analysis by a mass spectrometer. LC-MS/MS adds another layer of specificity by selecting a specific parent ion, fragmenting it, and then detecting a specific daughter ion, which significantly reduces matrix interference and enhances sensitivity researchgate.netnih.gov.

Development of Quantitative and Qualitative Analytical Protocols

Qualitative Analysis: The primary goal of qualitative analysis is to confirm the presence and identity of this compound. In GC, this is initially done by comparing the retention time of a peak in the sample chromatogram to that of a known standard youtube.com. However, for definitive identification, GC-MS is the preferred method. The mass spectrum of the unknown peak is compared to the spectrum of a reference standard or a library spectrum shimadzu.com. For LC-MS, the retention time and the mass-to-charge ratio (m/z) of the molecular ion are used for identification.

Quantitative Analysis: This involves determining the exact amount or concentration of this compound in a sample. For both GC and HPLC, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte is plotted against its concentration, and the concentration of the analyte in an unknown sample is determined from this curve chromatographyonline.com.

For a GC method analyzing methyl isonicotinate, linearity was established in the concentration range of 0.1-1.0% with a correlation coefficient of 0.9997, demonstrating the suitability of the technique for quantification asianpubs.org. The development of a quantitative method requires validation to ensure its accuracy, precision, linearity, and sensitivity (Limit of Detection, LOD, and Limit of Quantitation, LOQ) mostwiedzy.plresearchgate.net. For complex samples, matrix-matched calibration standards are often necessary to compensate for matrix effects that can suppress or enhance the analytical signal mostwiedzy.pl.

Table 3: Key Aspects of Analytical Protocol Development

Protocol Aspect Description Key Techniques
Qualitative ID Confirming the presence and identity of the compound. GC & HPLC (Retention Time), GC-MS (Mass Spectrum), LC-MS (m/z)
Quantitative Analysis Determining the precise amount or concentration. GC-FID, HPLC-UV, GC-MS, LC-MS/MS (using calibration curves)
Method Validation Ensuring the analytical method is reliable and fit for purpose. Assessment of linearity, accuracy, precision, LOD, LOQ, and selectivity.

This table summarizes the main components involved in creating robust analytical protocols for a target compound.

Conclusion and Future Perspectives in Ethyl Isonicotinoylacetate Research

Summary of Key Research Advancements

Research surrounding Ethyl isonicotinoylacetate has led to significant progress in several key areas, primarily centered on its application in medicinal chemistry.

One of the most notable advancements is its role as a crucial intermediate in the synthesis of isonicotinic acid derivatives, which are structurally related to the first-line antituberculosis drug, isoniazid (B1672263). nih.gov The emergence of multidrug-resistant tuberculosis has spurred extensive research into novel isoniazid derivatives with improved efficacy and reduced toxicity. researchgate.net this compound provides a versatile scaffold for introducing various substituents to the core structure, enabling the exploration of a wide chemical space for potential anti-TB drug candidates. orientjchem.org Studies have demonstrated that structural modifications of isoniazid, often facilitated by precursors like this compound, can lead to derivatives with enhanced penetration into the bacterial cell wall. nih.gov

Furthermore, advancements in synthetic methodologies have improved the efficiency and accessibility of this compound and its derivatives. Green chemistry principles are increasingly being applied to drive more sustainable and efficient chemical syntheses. astrazeneca.com The development of novel catalytic systems and the optimization of reaction conditions have been instrumental in streamlining the production of these valuable compounds.

Identification of Remaining Research Gaps and Challenges

Despite the progress, several research gaps and challenges remain in the field of this compound chemistry.

A primary challenge lies in overcoming drug resistance in tuberculosis. While many derivatives have been synthesized, the translation of these compounds into clinically effective drugs remains a significant hurdle. researchgate.net There is a pressing need for a deeper understanding of the structure-activity relationships of this compound-derived compounds to rationally design molecules that can circumvent existing resistance mechanisms.

In the realm of synthesis, while progress has been made, the development of more atom-economical and environmentally benign synthetic routes for this compound and its subsequent functionalization continues to be an area of active research. Challenges related to reaction selectivity and yield optimization persist, particularly in complex multi-step syntheses.

Furthermore, the exploration of this compound's potential in agrochemicals and material science is still in its nascent stages. While its utility as a building block is recognized, there is a lack of extensive research demonstrating its practical application in commercially viable products in these sectors.

Emerging Trends and Interdisciplinary Research Opportunities

The future of this compound research is poised to be shaped by several emerging trends and interdisciplinary collaborations.

The integration of computational chemistry and machine learning is set to revolutionize the drug discovery process. astrazeneca.com These tools can be employed to predict the biological activity and pharmacokinetic properties of novel this compound derivatives, thereby accelerating the identification of promising drug candidates and reducing the reliance on costly and time-consuming experimental screening.

There is a growing trend towards the development of hybrid molecules that combine the pharmacophore of this compound derivatives with other bioactive moieties. This approach aims to create multifunctional compounds with enhanced therapeutic potential, potentially addressing multiple targets simultaneously.

Interdisciplinary research bridging chemistry, biology, and material science offers exciting opportunities. For instance, the incorporation of this compound-based functional groups into polymers could lead to the development of advanced materials with tailored properties, such as enhanced thermal stability or specific biological activities. chemimpex.com Collaboration between synthetic chemists and material scientists is crucial to unlock the full potential of this compound in materials applications.

Potential Impact on Pharmaceutical, Agrochemical, and Material Science Fields

The continued exploration of this compound chemistry holds significant potential to impact various scientific and industrial sectors.

Pharmaceuticals: The most immediate and profound impact is expected in the pharmaceutical industry, particularly in the fight against tuberculosis. The development of new, effective drugs based on the this compound scaffold could be a game-changer in managing multidrug-resistant strains of Mycobacterium tuberculosis. Its role as a versatile building block ensures its continued relevance in the synthesis of a wide range of other therapeutic agents.

Agrochemicals: In the agrochemical sector, this compound could contribute to the development of novel pesticides and herbicides. Its heterocyclic derivatives may exhibit potent biological activity against agricultural pests and weeds, potentially leading to more effective and environmentally benign crop protection solutions. chemimpex.com

Material Science: The application of this compound in material science, though less explored, presents exciting long-term prospects. Its ability to be incorporated into polymer backbones or used as a precursor for functional monomers could lead to the creation of novel materials with enhanced properties for a variety of applications, from advanced coatings to biocompatible polymers for medical devices. chemimpex.com

Q & A

Q. What are the optimal synthetic routes for ethyl isonicotinoylacetate, and how do reaction conditions influence yield?

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Key methods include:

  • NMR spectroscopy : Confirm the ester carbonyl peak (~170 ppm in 13C^{13}\text{C} NMR) and pyridyl proton signals (δ 8.5–7.5 ppm in 1H^{1}\text{H} NMR) .
  • Mass spectrometry : Verify the molecular ion peak at m/z 193.2 (C10_{10}H11_{11}NO3_3) .
  • Melting point analysis : Compare observed values (53–59°C) against literature data to detect impurities .
  • HPLC : Quantify purity using a C18 column and UV detection at 254 nm.

Q. How can researchers mitigate safety risks associated with handling this compound?

While specific toxicity data are limited, structural analogs suggest precautions:

  • Use PPE (gloves, goggles) due to potential irritancy.
  • Conduct reactions in fume hoods to avoid inhalation of vapors.
  • Store at 2–8°C in airtight containers to prevent decomposition .

Advanced Research Questions

Q. How do discrepancies in reported melting points (e.g., 53–59°C) arise, and what methodologies resolve such contradictions?

Variations may stem from:

  • Polymorphism : Recrystallize the compound using different solvents (e.g., ethanol vs. ethyl acetate) to isolate stable crystalline forms.
  • Purity : Employ elemental analysis (C, H, N) and DSC (differential scanning calorimetry) to correlate purity with thermal behavior .
  • Hybrid techniques : Pair TGA (thermogravimetric analysis) with XRD to distinguish melting from decomposition events.

Q. What mechanistic insights explain this compound’s reactivity in nucleophilic acyl substitution reactions?

The ester’s electrophilic carbonyl group undergoes nucleophilic attack, facilitated by the electron-withdrawing pyridyl ring. For example:

  • Bromination : Reaction with Br2_2 in acetic acid yields bromoketoester intermediates (e.g., compound 155 in Scheme 7 of ) via α-halogenation .
  • Condensation with thioureas : The keto group reacts with thioureas to form thiazole derivatives (e.g., compounds 70–71), with yields dependent on steric and electronic effects of substituents . Computational studies (DFT) can model transition states to predict regioselectivity.

Q. How can researchers design a study to evaluate this compound’s role in synthesizing VHL-targeting therapeutics?

Follow this framework:

  • Hypothesis : The pyridyl moiety enhances binding affinity to VHL E3 ligase.
  • Variables :
  • Independent: Substituents on the pyridyl ring (e.g., electron-donating vs. withdrawing groups).
  • Dependent: IC50_{50} values in renal cell carcinoma models .
    • Controls : Compare with non-pyridyl analogs (e.g., phenyl derivatives).
    • Data analysis : Use SPR (surface plasmon resonance) for binding kinetics and molecular docking for binding mode predictions.

Methodological Guidance for Data Analysis

Q. What statistical approaches are appropriate for analyzing synthetic yield variations across multiple batches?

  • ANOVA : Test for significant differences between synthesis routes (e.g., route 1 vs. route 2 in ) .
  • Error propagation : Calculate uncertainties in yield measurements (±2–5% for gravimetric methods).
  • Control charts : Monitor batch-to-batch consistency using mean yield and standard deviation thresholds.

Q. How should researchers validate the reliability of literature data on this compound’s physicochemical properties?

  • Cross-reference databases : Compare CAS 26377-17-3 entries in Reaxys, SciFinder, and NIST Chemistry WebBook .
  • Reproducibility : Replicate key experiments (e.g., density = 1.155 g/cm3^3) using calibrated instruments .
  • Peer-reviewed sources : Prioritize data from journals with rigorous peer review (e.g., J. Org. Chem.) over non-academic websites .

Tables for Key Data

Property Value Method Reference
Molecular weight193.2 g/molMass spectrometry
Density1.155 g/cm3^3Pycnometry
Melting point53–59°CDifferential scanning calorimetry
Optimal synthetic yield86% (ethyl isonicotinate route)Gravimetric analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.